3-[(3-morpholino-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]propanoic acid
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Overview
Description
3-[(3-morpholino-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]propanoic acid is a complex organic compound that belongs to the class of anthraquinone derivatives This compound is characterized by its unique structure, which includes a morpholino group, an anthraquinone core, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-morpholino-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the Friedel-Crafts acylation of phthalic anhydride with benzene, followed by oxidation.
Introduction of the Isoxazole Ring: The isoxazole ring can be introduced through a cycloaddition reaction involving a nitrile oxide and an alkyne.
Attachment of the Morpholino Group: The morpholino group can be attached via nucleophilic substitution reactions.
Formation of the Final Product: The final step involves the coupling of the intermediate compounds to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[(3-morpholino-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones and other reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the morpholino and isoxazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, substituted anthraquinones, and modified isoxazole compounds.
Scientific Research Applications
3-[(3-morpholino-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]propanoic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(3-morpholino-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, inhibit topoisomerase enzymes, and induce apoptosis in cancer cells. It can also interact with microbial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-morpholino-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]benzoic acid
- 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one
- 3-(5-arylthio-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]propanoic acid
Uniqueness
3-[(3-morpholino-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholino group enhances solubility and bioavailability, while the anthraquinone core and isoxazole ring contribute to its diverse range of applications.
Properties
Molecular Formula |
C21H19N3O5 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-[(12-morpholin-4-yl-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl)amino]propanoic acid |
InChI |
InChI=1S/C21H19N3O5/c25-16(26)5-6-22-14-11-15(24-7-9-28-10-8-24)19-18-17(14)20(27)12-3-1-2-4-13(12)21(18)29-23-19/h1-4,11,22H,5-10H2,(H,25,26) |
InChI Key |
YKJZIYZDQFBULM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NCCC(=O)O |
Origin of Product |
United States |
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